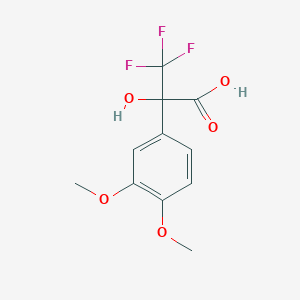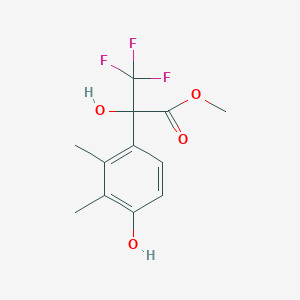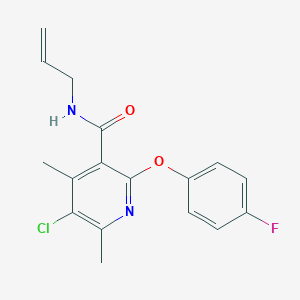
methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
Übersicht
Beschreibung
Methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities. In
Wirkmechanismus
The mechanism of action of methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of specific signaling pathways and the modulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate can modulate the expression of specific genes involved in inflammation and cancer. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate in lab experiments is its potential as an anti-inflammatory and anticancer agent. This compound may be useful in studying the underlying mechanisms of inflammation and cancer and developing new treatments for these diseases.
One limitation of using methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate in lab experiments is its limited solubility in water. This may make it difficult to administer this compound to animal models and to study its biological activities in vitro.
Zukünftige Richtungen
There are several future directions for studying methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate. One area of interest is its potential as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are needed to determine the optimal dosage, administration route, and safety profile of this compound in animal models and humans.
Another area of interest is the development of new synthetic methods for methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate. The current synthesis method involves several steps and may be improved to increase yield and reduce cost.
Finally, future studies may focus on the mechanism of action of methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate and its potential interactions with other signaling pathways and compounds. This may provide insights into the biological activities of this compound and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of interest is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells in animal models.
Eigenschaften
IUPAC Name |
methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O4/c1-18-8(16)9(17,10(12,13)14)5-2-3-7(15)6(11)4-5/h2-4,15,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOSRZCRQPSXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)O)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(methoxymethyl)-6-methyl-N,N-diphenyl-3-[(triphenylphosphoranylidene)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298232.png)
![ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4298236.png)


![ethyl 7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298254.png)
![2-(3,4-diethoxyphenyl)-N-(2-fluorobenzyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4298269.png)
![3-hydroxy-3-(trifluoromethyl)[1]benzofuro[3,2-f][1]benzofuran-2(3H)-one](/img/structure/B4298281.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4298292.png)
![3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298300.png)
![9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)-3-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4298308.png)
![3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4298316.png)
![3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298322.png)